Darifenacin

説明

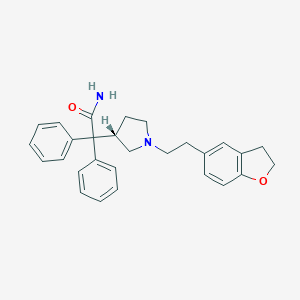

Structure

3D Structure

特性

IUPAC Name |

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGBXQDTNZMWGS-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048290 | |

| Record name | Darifenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Darifenacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.98e-04 g/L | |

| Record name | Darifenacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

133099-04-4 | |

| Record name | Darifenacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133099-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darifenacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133099044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darifenacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Darifenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DARIFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APG9819VLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Darifenacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Darifenacin's Mechanism of Action on Detrusor Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a potent and selective muscarinic M3 receptor antagonist, established in the management of overactive bladder (OAB). Its therapeutic efficacy is rooted in its high affinity for the M3 receptors, which are the principal mediators of detrusor smooth muscle contraction. This technical guide offers a comprehensive examination of darifenacin's mechanism of action on the detrusor smooth muscle. It details the drug's receptor binding profile, the downstream signaling pathways it modulates, and the experimental methodologies employed to characterize its pharmacological activity.

Core Mechanism of Action

The contraction of the detrusor muscle is primarily regulated by the parasympathetic nervous system through the release of the neurotransmitter acetylcholine (ACh).[1] ACh exerts its effect by binding to muscarinic receptors on the surface of detrusor smooth muscle cells. Among the five subtypes of muscarinic receptors, the M3 subtype is predominantly responsible for initiating the contractile response.[1][2]

Darifenacin functions as a competitive antagonist at these M3 receptors. By occupying the receptor's binding site, darifenacin prevents ACh from binding and initiating the intracellular signaling cascade that culminates in muscle contraction. This antagonistic action leads to a reduction in involuntary detrusor contractions, an increase in bladder capacity, and consequently, the amelioration of OAB symptoms such as urgency, frequency, and urge incontinence.[3]

Signaling Pathway of M3 Receptor Activation and Darifenacin's Intervention

The binding of acetylcholine to the M3 muscarinic receptor on a detrusor smooth muscle cell triggers a well-characterized signaling cascade. Darifenacin's therapeutic effect is achieved by blocking this initial step, thereby preventing the subsequent downstream events.

Caption: M3 receptor signaling pathway in detrusor muscle and the inhibitory action of darifenacin.

Quantitative Data: Receptor Binding Affinity and Functional Antagonism

A key pharmacological feature of darifenacin is its marked selectivity for the M3 receptor subtype over other muscarinic receptor subtypes. This selectivity is quantified through in vitro binding assays and functional studies, which are crucial for predicting its clinical efficacy and side-effect profile.

Table 1: In Vitro Binding Affinity of Darifenacin for Human Muscarinic Receptor Subtypes

| Receptor Subtype | pKi (Mean ± SEM) | Selectivity Ratio vs. M3 |

| M3 | 9.1 ± 0.1 | - |

| M1 | 8.2 ± 0.04 | 9x |

| M5 | 8.0 ± 0.1 | 12x |

| M2 | 7.4 ± 0.1 | 59x |

| M4 | 7.3 ± 0.1 | 60x |

| Data compiled from studies using cell lines stably expressing human recombinant muscarinic receptors.[4] pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates greater binding affinity. Selectivity ratio is the ratio of Ki values (Ki for the specific subtype / Ki for M3). |

Table 2: Functional Antagonist Potency of Darifenacin in Detrusor Smooth Muscle

| Preparation | Agonist | pA2 Value |

| Human Bladder Strips | Carbachol | 8.44[5] |

| Porcine Detrusor Strips | Carbachol | ~8.5[6] |

| Data from in vitro organ bath studies. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, serving as a measure of the antagonist's potency. |

Experimental Protocols

The quantitative data presented are derived from specific and reproducible experimental methodologies that are standard in pharmacological research.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity of a compound like darifenacin for various receptor subtypes.

-

Objective: To determine the inhibition constant (Ki) of darifenacin for each of the five muscarinic receptor subtypes.

-

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells that are genetically engineered to stably express one of the five human recombinant muscarinic receptor subtypes (M1-M5).[7]

-

Radioligand: [³H]N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist that is radioactively labeled.[7]

-

Test Compound: Darifenacin, prepared in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as atropine (1 µM), to determine the amount of non-specific binding of the radioligand.[7]

-

Assay Buffer: HEPES buffer (20 mM, pH 7.4) to maintain physiological pH.[7]

-

-

Procedure:

-

Membrane Preparation: The CHO-K1 cells expressing the target receptor are cultured and then harvested. The cell membranes, which contain the receptors, are isolated through homogenization and centrifugation.

-

Binding Assay: The isolated cell membranes are incubated in a multi-well plate with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of unlabeled darifenacin.

-

Equilibrium: The mixture is incubated for a specific time and at a controlled temperature to allow the binding of the radioligand and the competitor to reach a state of equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This process separates the receptor-bound radioligand from the unbound radioligand in the solution.

-

Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of darifenacin that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value, which represents the binding affinity of darifenacin, is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Caption: Workflow for a radioligand competition binding assay.

In Vitro Organ Bath Functional Assay

This assay is crucial for assessing the functional antagonistic effect of darifenacin on the contraction of detrusor smooth muscle tissue.

-

Objective: To determine the functional potency (pA2 value) of darifenacin in its ability to inhibit agonist-induced contractions of the detrusor muscle.

-

Materials:

-

Tissue: Strips of detrusor smooth muscle dissected from human or porcine bladders.[5][8]

-

Physiological Salt Solution: Krebs-Ringer bicarbonate solution, which mimics the ionic composition of extracellular fluid. This solution is maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2 to maintain physiological pH and oxygenation.[8][9]

-

Agonist: Carbachol, a stable analog of acetylcholine, is used to induce muscle contraction.[5][10]

-

Antagonist: Darifenacin.

-

-

Procedure:

-

Tissue Preparation: The bladder is obtained, and the detrusor muscle is carefully dissected into small strips. These strips are then mounted in organ baths filled with the physiological salt solution.[9]

-

Equilibration: The tissue strips are allowed to equilibrate for a period under a set resting tension until a stable baseline is achieved.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated by adding increasing concentrations of carbachol to the organ bath and recording the resulting contractile force. This establishes the baseline response.

-

Antagonist Incubation: The tissues are thoroughly washed to remove the carbachol and then incubated with a specific concentration of darifenacin for a predetermined period to allow the antagonist to bind to the receptors.

-

Second Agonist Curve: In the continued presence of darifenacin, a second cumulative concentration-response curve to carbachol is generated.

-

Repeat: The previous two steps are repeated with progressively higher concentrations of darifenacin on different tissue preparations.

-

Data Analysis: The presence of darifenacin causes a rightward shift in the carbachol concentration-response curve, indicating competitive antagonism. The magnitude of this shift is used to construct a Schild plot, from which the pA2 value is determined.[11][12]

-

Conclusion

The mechanism of action of darifenacin on detrusor smooth muscle is precisely defined by its high affinity and selectivity for the M3 muscarinic receptor. Through competitive antagonism at this receptor, darifenacin effectively blocks the primary signaling pathway that mediates cholinergic-induced detrusor contractions. This targeted pharmacological profile, substantiated by rigorous in vitro data, provides a clear and compelling rationale for its clinical utility in the treatment of overactive bladder. The experimental methodologies detailed in this guide are foundational to the pharmacological characterization of darifenacin and similar therapeutic agents, offering a solid basis for ongoing and future research in urology and drug development.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. M3 muscarinic receptors mediate contraction of human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of bladder muscarinic receptor subtypes by experimental pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reprocell.com [reprocell.com]

- 11. Pa2 determination | PPTX [slideshare.net]

- 12. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

Darifenacin's M3 Receptor Selectivity and Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Darifenacin is a potent and selective muscarinic M3 receptor antagonist developed for the treatment of overactive bladder (OAB).[1] Its clinical efficacy is primarily attributed to its high affinity for the M3 receptor subtype, which predominantly mediates the contraction of the bladder's detrusor muscle.[1][2] This guide provides an in-depth overview of Darifenacin's binding affinity and selectivity for the human muscarinic acetylcholine receptor subtypes (M1-M5). It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and experimental workflows to support further research and drug development.

Quantitative Binding Affinity of Darifenacin

The selectivity of Darifenacin for the M3 receptor over other muscarinic subtypes is a critical aspect of its pharmacological profile, potentially contributing to a more favorable side-effect profile compared to non-selective antagonists. The following tables summarize the in vitro binding affinities of Darifenacin and other antimuscarinic agents, presented as pKi values (the negative logarithm of the inhibition constant, Ki). A higher pKi value signifies a higher binding affinity.

Table 1: Comparative Affinity (pKi) of Darifenacin and Other Antimuscarinic Compounds for Human Recombinant Muscarinic Receptor Subtypes (M1-M5) [1][3]

| Compound | M1 pKi (SEM) | M2 pKi (SEM) | M3 pKi (SEM) | M4 pKi (SEM) | M5 pKi (SEM) |

| Darifenacin | 8.2 (0.04) | 7.4 (0.1) | 9.1 (0.1) | 7.3 (0.1) | 8.0 (0.1) |

| Tolterodine | 8.8 (0.01) | 8.0 (0.1) | 8.5 (0.1) | 7.7 (0.1) | 7.7 (0.03) |

| Oxybutynin | 8.7 (0.04) | 7.8 (0.1) | 8.9 (0.1) | 8.0 (0.04) | 7.4 (0.03) |

| Propiverine | 6.6 (0.1) | 5.4 (0.1) | 6.4 (0.1) | 6.0 (0.1) | 6.5 (0.1) |

| Trospium | 9.1 (0.1) | 9.2 (0.1) | 9.3 (0.1) | 9.0 (0.1) | 8.6 (0.1) |

Data presented as mean values with the standard error of the mean (SEM) in parentheses.[1][3]

Table 2: Selectivity Ratios of Darifenacin for the M3 Receptor [4]

| Receptor Subtype | Selectivity Ratio vs. M3 |

| M1 | 9x |

| M5 | 12x |

| M2 | 59x |

| M4 | 60x |

Selectivity ratio is the ratio of Ki values (Ki for subtype / Ki for M3).[4]

In vitro studies utilizing human recombinant muscarinic receptor subtypes have demonstrated that Darifenacin possesses a significantly greater affinity for the M3 receptor.[5] Specifically, it exhibits a 9-fold and 12-fold greater affinity for M3 compared to M1 and M5 receptors, respectively, and approximately a 59-fold to 60-fold greater affinity for M3 compared to M2 and M4 receptors.[4]

Table 3: Radioligand Binding Characteristics of Darifenacin in Human Bladder Detrusor Membranes [1]

| Tissue | Ki (nM) (95% CL) | Ki H (nM) (95% CL)* | % High Affinity Sites |

| Detrusor | 41.4 (32–52) | 0.19 (0.08-0.47) | 23 ± 2 |

The data for Darifenacin was better fitted to a two-site binding model. Ki represents the dissociation constant for the low-affinity site, and Ki H represents the high-affinity site.[1]

M3 Receptor Signaling Pathway and Inhibition by Darifenacin

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine (ACh), primarily couples to Gq/11 proteins. This initiates a signaling cascade leading to smooth muscle contraction. Darifenacin acts as a competitive antagonist at this receptor, inhibiting the downstream effects of ACh.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.[1][6]

Objective: To determine the inhibition constant (Ki) of Darifenacin for each of the five muscarinic receptor subtypes (M1-M5).

Materials and Reagents:

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[3]

-

Radioligand: [N-methyl-³H]-scopolamine ([³H]-NMS), a non-selective muscarinic antagonist, at a concentration of 0.1-0.4 nM.[3][7]

-

Test Compound: Darifenacin at various concentrations (typically 12 concentrations spanning a wide range).[3][8]

-

Non-specific Binding Control: 1 µM Atropine.[3]

-

Assay Buffer: 20 mM HEPES, pH 7.4.[3]

-

Cell harvesting equipment.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO-K1 cells expressing the desired muscarinic receptor subtype to confluence.[8]

-

Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.[1]

-

Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.[1]

-

Determine the protein concentration of the membrane preparation.[9]

-

-

Binding Assay Protocol:

-

In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.[1]

-

Add increasing concentrations of the unlabeled test compound (Darifenacin).[1]

-

To determine non-specific binding, a separate set of wells should contain the membrane preparation and a high concentration of an unlabeled antagonist (e.g., 1 µM atropine).[3]

-

Add a fixed concentration of the radioligand ([³H]-NMS).[1]

-

Incubate the plate at 20°C to allow the binding to reach equilibrium.[3]

-

-

Termination and Filtration:

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[6]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.[1]

-

Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.[1]

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[3]

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[3]

-

GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins by a GPCR agonist. It can be used to determine the potency and efficacy of agonists and the inhibitory constants of antagonists.[11][12]

Objective: To functionally assess the antagonist properties of Darifenacin at muscarinic receptors by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Materials and Reagents:

-

Membrane Preparations: As described in the radioligand binding assay.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: A muscarinic agonist such as Carbachol.[11]

-

Antagonist: Darifenacin.

-

Assay Buffer: Containing MgCl₂, NaCl, and GDP. The optimal concentrations of these components may vary depending on the G-protein subtype being studied.[13]

-

Glass fiber filters.

-

Liquid scintillation counter.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation.

-

For antagonist assessment, pre-incubate the membranes with varying concentrations of Darifenacin.[11]

-

Add a fixed concentration of a muscarinic agonist (e.g., Carbachol) to stimulate the receptor.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

-

Incubation:

-

Incubate the plate, typically at 30°C, to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Generate concentration-response curves to determine the IC50 of Darifenacin's inhibition of agonist-stimulated [³⁵S]GTPγS binding.

-

For a competitive antagonist, a Schild analysis can be performed by generating agonist concentration-response curves in the presence of increasing concentrations of the antagonist to determine the pA₂ value.[11]

-

Conclusion

The data and protocols presented in this guide underscore Darifenacin's high affinity and selectivity for the M3 muscarinic receptor. The provided quantitative data in a comparative format offers a clear perspective on its binding profile relative to other antimuscarinic agents. The detailed experimental methodologies for radioligand and GTPγS binding assays serve as a practical resource for researchers investigating muscarinic receptor pharmacology. The visualized signaling pathway and experimental workflows provide a conceptual framework for understanding Darifenacin's mechanism of action and the methods used to characterize it. This comprehensive technical overview is intended to be a valuable tool for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Darifenacin - Wikipedia [en.wikipedia.org]

- 3. ics.org [ics.org]

- 4. benchchem.com [benchchem.com]

- 5. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Segment-dependent activation of muscarinic acetylcholine receptor-mediated [35S]Guanosine-5'-O-(gamma-thiotriphosphate) binding in airway tissue membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Darifenacin's Anticholinergic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (mAChR), developed for the treatment of overactive bladder (OAB).[1][2][3][4] Its clinical efficacy is primarily attributed to its high affinity for the M3 receptor subtype, which is the main mediator of bladder detrusor muscle contraction.[5] This technical guide provides a comprehensive overview of the in vitro methods used to characterize the anticholinergic activity of Darifenacin, with a focus on its receptor binding affinity and functional selectivity. The information presented is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Muscarinic Receptor Binding Affinity of Darifenacin

The cornerstone of characterizing Darifenacin's anticholinergic activity lies in determining its binding affinity for the five human muscarinic receptor subtypes (M1-M5). This is typically achieved through competitive radioligand binding assays.

Quantitative Binding Affinity Data

The selectivity of Darifenacin for the M3 receptor subtype over other muscarinic subtypes is a key attribute that may contribute to a more favorable side-effect profile compared to non-selective antagonists.[5] The binding affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value signifies a higher binding affinity.

Table 1: Affinity (pKi) of Darifenacin and Other Antimuscarinic Agents for Human Recombinant Muscarinic Receptor Subtypes (M1-M5)

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |

| Darifenacin | 8.2 (± 0.04) | 7.4 (± 0.1) | 9.1 (± 0.1) | 7.3 (± 0.1) | 8.0 (± 0.1) |

| Tolterodine | 8.8 (± 0.01) | 8.0 (± 0.1) | 8.5 (± 0.1) | 7.7 (± 0.1) | 7.7 (± 0.03) |

| Oxybutynin | 8.7 (± 0.04) | 7.8 (± 0.1) | 8.9 (± 0.1) | 8.0 (± 0.04) | 7.4 (± 0.03) |

| Propiverine | 6.6 (± 0.1) | 5.4 (± 0.1) | 6.4 (± 0.1) | 6.0 (± 0.1) | 6.5 (± 0.1) |

| Trospium | 9.1 (± 0.1) | 9.2 (± 0.1) | 9.3 (± 0.1) | 9.0 (± 0.1) | 8.6 (± 0.1) |

| Data presented as mean (SEM). Source:[6] |

Table 2: Darifenacin Selectivity Ratios (Ki ratio) for M3 Receptor vs. Other Muscarinic Subtypes

| Comparison | M3/M1 | M3/M2 | M3/M4 | M3/M5 |

| Ki Ratio | 8 | 50 | 63 | 13 |

| Derived from the antilog of the difference in mean pKi values from Table 1. Source:[6] |

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines a typical procedure for determining the in vitro binding affinity of a test compound like Darifenacin for muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of Darifenacin for each of the five human muscarinic receptor subtypes (M1-M5) expressed in cell membranes.

Principle: This assay measures the ability of an unlabeled test compound (Darifenacin) to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.[6]

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[6][7]

-

Radioligand: [N-methyl-3H]-scopolamine ([3H]-NMS), a non-selective muscarinic antagonist.[6][7]

-

Test Compound: Darifenacin.

-

Non-specific Binding (NSB) Control: Atropine (1 µM).[6]

-

Assay Buffer: 20 mM HEPES, pH 7.4.[6]

-

Instrumentation: Liquid scintillation counter, cell harvester with glass fiber filters.[7][8]

Procedure:

-

Preparation of Reagents:

-

Assay Setup:

-

Set up a 96-well plate in triplicate for each condition:

-

Total Binding (TB): Wells containing assay buffer, [3H]-NMS, and cell membranes.

-

Non-specific Binding (NSB): Wells containing the NSB control (Atropine), [3H]-NMS, and cell membranes.

-

Competition: Wells containing a specific concentration of Darifenacin, [3H]-NMS, and cell membranes.

-

-

-

Incubation:

-

To the appropriate wells, add the assay components. The reaction is typically initiated by the addition of the cell membrane suspension.

-

Seal the plate and incubate at 20°C with gentle agitation to allow the binding reaction to reach equilibrium.[6]

-

-

Termination and Filtration:

-

Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[7][8]

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.[7]

-

-

Radioactivity Measurement:

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Darifenacin concentration.

-

Determine the IC50 value from the resulting competition curve using a suitable data fitting program.[6]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Functional Characterization of Darifenacin's Anticholinergic Activity

Functional assays are crucial for determining how Darifenacin's binding to muscarinic receptors translates into a cellular response. These assays measure the downstream effects of receptor activation or inhibition.

M3 Receptor-Mediated Signaling and Inhibition by Darifenacin

The M3 muscarinic receptor, the primary target of Darifenacin, is a Gq-coupled receptor.[9] Upon activation by acetylcholine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ is a key event in smooth muscle contraction.

Functional Assay: Calcium Flux Assay

This assay directly measures the increase in intracellular calcium following M3 receptor activation and its inhibition by an antagonist like Darifenacin.

Objective: To determine the potency of Darifenacin in inhibiting agonist-induced calcium mobilization in cells expressing the M3 muscarinic receptor.

Principle: Cells expressing the M3 receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, the intracellular calcium concentration increases, leading to a change in the fluorescence intensity of the dye. The ability of Darifenacin to inhibit this change is quantified to determine its IC50 value.[8]

Materials:

-

Cells: CHO-K1 or HEK cells stably expressing the human M3 muscarinic receptor.[10]

-

Antagonist: Darifenacin.

-

Calcium-sensitive dye: Fluo-4 AM or a no-wash calcium assay kit.[8]

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Instrumentation: A fluorescence plate reader with an integrated liquid handling system (e.g., FlexStation).[12]

Procedure:

-

Cell Culture and Plating:

-

Culture the M3 receptor-expressing cells in a suitable medium.

-

Plate the cells in a 96-well or 384-well black-walled, clear-bottom assay plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Compound Addition:

-

Prepare serial dilutions of Darifenacin.

-

Pre-incubate the cells with the Darifenacin dilutions for a specified period.

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Place the assay plate in the fluorescence plate reader.

-

Use the integrated liquid handler to add a fixed concentration of the agonist (e.g., acetylcholine) to all wells.

-

Measure the fluorescence intensity over time, typically for 90 seconds, before and after agonist addition.[12]

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the increase in intracellular calcium.

-

Generate concentration-response curves by plotting the inhibition of the agonist-induced calcium response against the Darifenacin concentration.

-

Calculate the IC50 value from these curves.[8]

-

Functional Assay: GTPγS Binding Assay

This assay provides a measure of G-protein activation, an event that is upstream of second messenger generation.

Objective: To determine the effect of Darifenacin on agonist-stimulated G-protein activation in membranes containing muscarinic receptors.

Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of bound [³⁵S]GTPγS is a measure of G-protein activation.[13][14][15] As an antagonist, Darifenacin will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.

Materials:

-

Cell Membranes: Membranes from cells expressing the muscarinic receptor of interest.

-

Agonist: A muscarinic agonist (e.g., Carbachol).

-

Antagonist: Darifenacin.

-

Radioligand: [³⁵S]GTPγS.[16]

-

Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and GDP.[16][17]

-

Instrumentation: Liquid scintillation counter, cell harvester with glass fiber filters.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of Darifenacin and a fixed concentration of the agonist.

-

-

Incubation:

-

In a 96-well plate, combine the cell membranes, Darifenacin (or vehicle), and the agonist.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters with ice-cold buffer.

-

-

Radioactivity Measurement:

-

Dry the filter plate and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the agonist-stimulated [³⁵S]GTPγS binding in the presence of different concentrations of Darifenacin.

-

Plot the percentage of inhibition of agonist-stimulated binding against the Darifenacin concentration to determine the IC50 value.

-

Conclusion

The in vitro characterization of Darifenacin's anticholinergic activity through radioligand binding and functional assays provides a robust understanding of its pharmacological profile. The data consistently demonstrate that Darifenacin is a potent and selective M3 muscarinic receptor antagonist.[1][2][18] The experimental protocols detailed in this guide represent standard methodologies for assessing the affinity and functional activity of muscarinic receptor antagonists, providing a framework for further research and development in this area. This selectivity for the M3 receptor is believed to be a key factor in its efficacy in treating overactive bladder while potentially minimizing side effects associated with the blockade of other muscarinic receptor subtypes.[2]

References

- 1. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Darifenacin in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Darifenacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ics.org [ics.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. M3-subtype muscarinic receptor activation stimulates intracellular calcium oscillations and aldosterone production in human adrenocortical HAC15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Segment-dependent activation of muscarinic acetylcholine receptor-mediated [35S]Guanosine-5'-O-(gamma-thiotriphosphate) binding in airway tissue membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Darifenacin Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darifenacin hydrobromide is a potent and selective muscarinic M3 receptor antagonist developed for the treatment of overactive bladder (OAB).[1][2][3][4] Its clinical efficacy in managing symptoms of urge urinary incontinence, urgency, and frequency stems from its high affinity for the M3 receptor subtype, which is predominantly responsible for detrusor muscle contraction in the bladder.[1][3][5][6][7] This document provides a comprehensive overview of the pharmacological profile of Darifenacin hydrobromide, including its mechanism of action, receptor binding affinity, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. Detailed experimental protocols and visual representations of key pathways and workflows are included to provide a thorough technical resource for professionals in the field of drug development and research.

Mechanism of Action

Darifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a significantly higher affinity for the M3 subtype compared to other muscarinic receptor subtypes (M1, M2, M4, and M5).[8][9] The M3 receptors are the primary mediators of bladder muscle contraction.[3][5][7] By selectively blocking these receptors in the detrusor muscle, Darifenacin reduces the frequency and intensity of involuntary bladder contractions, thereby increasing bladder capacity and alleviating the symptoms of OAB.[5][7][9][10][11] This M3 selectivity is thought to contribute to a favorable side-effect profile, with a lower incidence of adverse effects associated with the blockade of other muscarinic receptor subtypes, such as cognitive and cardiovascular effects.[4][8]

Muscarinic Receptor Signaling Pathway

The binding of acetylcholine to M3 receptors on the detrusor smooth muscle cells initiates a signaling cascade that leads to muscle contraction. Darifenacin competitively inhibits this initial step.

Caption: M3 Receptor Signaling Pathway and Darifenacin's Point of Intervention.

Quantitative Data

Receptor Binding Affinity

The binding affinity of Darifenacin for the five human muscarinic receptor subtypes has been determined through in vitro radioligand binding assays. The data, presented as pKi values (negative logarithm of the inhibition constant), highlights Darifenacin's selectivity for the M3 receptor.

Table 1: In Vitro Binding Affinity (pKi) of Darifenacin for Human Muscarinic Receptor Subtypes [1]

| Compound | M1 | M2 | M3 | M4 | M5 |

| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |

Data presented as mean pKi values. A higher pKi value indicates greater binding affinity.

Table 2: Comparative Binding Affinity (pKi) of Various Antimuscarinic Agents [1]

| Compound | M1 | M2 | M3 | M4 | M5 |

| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |

| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 |

| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 |

| Propiverine | 6.6 | 7.0 | 7.2 | 6.8 | 6.9 |

| Trospium | 8.9 | 8.8 | 8.9 | 8.6 | 8.7 |

Data presented as mean pKi values.

Pharmacokinetic Parameters

The pharmacokinetic profile of the extended-release (ER) formulation of Darifenacin hydrobromide allows for once-daily dosing.

Table 3: Pharmacokinetic Parameters of Darifenacin ER Tablets (at steady state) [2][6][10][11][12][13]

| Parameter | 7.5 mg Once Daily | 15 mg Once Daily |

| Cmax (ng/mL) | 1.92 | 5.08 |

| Tmax (hours) | ~7 | ~7 |

| AUC (ng*hr/mL) | 27.9 | 79.6 |

| Half-life (hours) | 13-19 | 13-19 |

| Absolute Bioavailability | ~15.4% | ~18.6% |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is fundamental for determining the in vitro binding affinity of a compound for a specific receptor subtype.[14][15][16]

Objective: To determine the inhibition constant (Ki) of Darifenacin for human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell Lines: CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[1]

-

Radioligand: [N-methyl-³H]-scopolamine.[1]

-

Test Compound: Darifenacin hydrobromide.

-

Non-specific Binding Control: Atropine (1 µM).[1]

-

Equipment: Cell harvester, scintillation counter, 96-well plates.

Procedure:

-

Membrane Preparation:

-

Culture CHO-K1 cells expressing the target receptor subtype.

-

Harvest the cells and homogenize them in an appropriate buffer to prepare cell membranes.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

-

Add the assay buffer to all wells.

-

Add 1 µM atropine to the non-specific binding wells.

-

Add serial dilutions of Darifenacin to the competitor wells.

-

-

Incubation:

-

Add the radioligand ([N-methyl-³H]-scopolamine) to all wells at a concentration near its Kd.

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 20°C) for a sufficient time to reach equilibrium.[1]

-

-

Separation and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Darifenacin concentration.

-

Determine the IC50 value (the concentration of Darifenacin that inhibits 50% of the specific binding) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Caption: Workflow for Radioligand Competition Binding Assay.

Pharmacodynamics

Pharmacodynamic studies have demonstrated that Darifenacin increases bladder capacity and reduces the frequency of unstable detrusor contractions in patients with OAB.[11][17] In healthy volunteers, Darifenacin did not show clinically relevant effects on cognitive function, heart rate, or heart rate variability, which is consistent with its M1/M2 sparing properties.[18] However, a dose-dependent decrease in salivary flow was observed, which is an expected effect of M3 receptor antagonism.[18]

Clinical Efficacy

Numerous large-scale, randomized, placebo-controlled clinical trials have established the efficacy of Darifenacin (7.5 mg and 15 mg once daily) in the treatment of OAB.[8][19][20][21]

Key Efficacy Endpoints:

-

Reduction in Incontinence Episodes: Darifenacin significantly reduces the number of urge urinary incontinence episodes per week compared to placebo.[10][19][21] Studies have shown reductions of up to 72.8% from baseline.[19][21]

-

Reduction in Micturition Frequency: Patients treated with Darifenacin experience a significant decrease in the number of micturitions per day.[19][21][22]

-

Reduction in Urgency Episodes: Darifenacin leads to a significant reduction in the frequency and severity of urgency episodes.[19][21]

-

Increased Bladder Capacity: Treatment with Darifenacin results in an increased mean volume voided.[19][21]

-

Improved Quality of Life: Patients report significant improvements in quality of life measures, including those related to sleep and social activities.[6][22]

The onset of action is rapid, with significant improvements in OAB symptoms observed as early as the first two weeks of treatment.[19][20][21]

Safety and Tolerability

Darifenacin is generally well-tolerated. The most common adverse events are related to its anticholinergic properties and are typically mild to moderate in severity.[17][19][23][24]

Common Adverse Effects (>2% incidence):

Serious adverse events are rare but can include angioedema, urinary retention, and heat prostration.[17][23][24][25]

Metabolism and Drug Interactions

Darifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[2][6][7][9][12][26][27] This metabolic pathway is the basis for several potential drug-drug interactions.

-

CYP3A4 Inhibitors: Concomitant use of potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) can significantly increase Darifenacin plasma concentrations.[2][12] The daily dose of Darifenacin should not exceed 7.5 mg when co-administered with potent CYP3A4 inhibitors.[9]

-

CYP2D6 Inhibitors: Potent inhibitors of CYP2D6 may also lead to increased exposure to Darifenacin.

-

CYP2D6 Substrates: Caution is advised when Darifenacin is used with CYP2D6 substrates that have a narrow therapeutic index (e.g., flecainide, thioridazine, tricyclic antidepressants).[11]

-

Other Anticholinergic Agents: Co-administration with other anticholinergic drugs may increase the frequency and severity of side effects such as dry mouth, constipation, and blurred vision.[11]

Caption: Darifenacin Metabolism and Potential Drug Interactions.

Conclusion

Darifenacin hydrobromide is a well-characterized M3 selective muscarinic receptor antagonist with a proven efficacy and safety profile for the treatment of overactive bladder. Its pharmacological properties, particularly its selectivity for the M3 receptor, provide a targeted therapeutic approach to managing OAB symptoms. This technical guide has summarized the key pharmacological data, detailed relevant experimental methodologies, and provided visual aids to facilitate a deeper understanding of Darifenacin's profile for professionals engaged in pharmaceutical research and development.

References

- 1. ics.org [ics.org]

- 2. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Darifenacin Hydrobromide used for? [synapse.patsnap.com]

- 4. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Darifenacin - Wikipedia [en.wikipedia.org]

- 6. Articles [globalrx.com]

- 7. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]

- 8. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Darifenacin Monograph for Professionals - Drugs.com [drugs.com]

- 10. Articles [globalrx.com]

- 11. drugs.com [drugs.com]

- 12. researchgate.net [researchgate.net]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Pharmacodynamic effects of darifenacin, a muscarinic M selective receptor antagonist for the treatment of overactive bladder, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Darifenacin, an M3 selective receptor antagonist, is an effective and well-tolerated once-daily treatment for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Time-to-effect with darifenacin in overactive bladder: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. Darifenacin (Enablex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 24. pillintrip.com [pillintrip.com]

- 25. Darifenacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 26. Darifenacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Interaction of cytochrome P450 3A4 with cannabinoids and the drug darifenacin - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Enigma of M3 Receptor Selectivity: A Deep Dive into Darifenacin and its Analogs

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the structural activity relationship (SAR) of Darifenacin, a potent and selective M3 muscarinic receptor antagonist. Developed for the treatment of overactive bladder (OAB), Darifenacin's clinical efficacy is intrinsically linked to its preferential binding to the M3 receptor subtype, which is primarily responsible for detrusor muscle contraction. This document will dissect the key structural features of Darifenacin, explore the SAR of its core components through available data on analogs and related compounds, and provide detailed experimental protocols for the assays used to characterize these molecules.

Executive Summary

Darifenacin's high affinity and selectivity for the M3 muscarinic receptor are central to its therapeutic success, offering a favorable side-effect profile compared to non-selective antagonists. This guide synthesizes quantitative binding data, elucidates the downstream signaling pathways, and details the experimental methodologies crucial for the study of Darifenacin and its analogs. While comprehensive SAR studies on a wide range of Darifenacin analogs are not abundant in publicly available literature, this paper compiles and analyzes existing data on related compounds to infer the structural requirements for potent and selective M3 antagonism.

Quantitative Binding Affinity of Darifenacin and Comparators

The selectivity of an M3 antagonist is paramount in minimizing off-target effects. Blockade of M1 receptors can lead to cognitive side effects, while M2 receptor antagonism can cause cardiovascular complications. Darifenacin exhibits a notable selectivity for the M3 receptor over other muscarinic subtypes. The following tables summarize the in vitro binding affinities (expressed as pKi, the negative logarithm of the inhibition constant) of Darifenacin and other antimuscarinic agents. A higher pKi value indicates a greater binding affinity.

| Compound | M1 pKi (SEM) | M2 pKi (SEM) | M3 pKi (SEM) | M4 pKi (SEM) | M5 pKi (SEM) | M3/M1 Selectivity | M3/M2 Selectivity | Reference |

| Darifenacin | 8.2 (0.04) | 7.4 (0.1) | 9.1 (0.1) | 7.3 (0.1) | 8.0 (0.1) | ~8-fold | ~50-fold | [1][2] |

| Tolterodine | 8.8 (0.01) | 8.0 (0.1) | 8.5 (0.1) | 7.7 (0.1) | 7.7 (0.03) | ~0.5-fold | ~3-fold | [1][2] |

| Oxybutynin | 8.7 (0.04) | 7.8 (0.1) | 8.9 (0.1) | 8.0 (0.04) | 7.4 (0.03) | ~1.6-fold | ~12.6-fold | [1][2] |

Table 1: Comparative affinity (pKi) of Darifenacin and other antimuscarinic compounds for human recombinant muscarinic receptor subtypes (M1-M5).

Structural Activity Relationship (SAR) of Darifenacin and its Analogs

The chemical structure of Darifenacin, (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, can be divided into three key pharmacophoric elements: the bulky 2,2-diphenylacetamide "head," the chiral pyrrolidine "core," and the 2-(2,3-dihydrobenzofuran-5-yl)ethyl "tail." The interplay of these components dictates the molecule's affinity and selectivity.

The 2,2-Diphenylacetamide Moiety

The two phenyl rings of the acetamide group are crucial for high-affinity binding. This bulky, hydrophobic region is thought to interact with a corresponding hydrophobic pocket within the orthosteric binding site of the muscarinic receptors.

-

Lipophilicity and Bulk: The diphenyl group provides the necessary bulk and lipophilicity to occupy the hydrophobic pocket. SAR studies on related muscarinic antagonists have shown that at least one aromatic and one other bulky cycloalkyl or aromatic ring are generally required for high antagonist potency.

-

Amide Linker: The acetamide linker plays a critical role in orienting the diphenyl groups and the pyrrolidine core. Modifications to this linker, such as changing its length or rigidity, would likely have a significant impact on binding affinity.

The Pyrrolidine Core

The pyrrolidine ring serves as a central scaffold, connecting the diphenylacetamide head and the dihydrobenzofuran ethyl tail. Its stereochemistry and the nature of the nitrogen substituent are critical for activity.

-

Stereochemistry: Darifenacin is the (S)-enantiomer. The stereochemistry at the 3-position of the pyrrolidine ring is crucial for the correct spatial orientation of the diphenylacetamide and the ethyl tail within the receptor's binding pocket. The (R)-enantiomer has been reported to be less potent.

-

Tertiary Amine: The tertiary amine of the pyrrolidine ring is essential for the interaction with a conserved aspartate residue in the third transmembrane domain of all muscarinic receptors. At physiological pH, this nitrogen is protonated, forming a key ionic bond. The nature of the substituent on this nitrogen influences both affinity and selectivity. Increasing the steric bulk of the N-substituent in related tertiary amine antimuscarinics can lead to a decrease in potency.

The 2-(2,3-Dihydrobenzofuran-5-yl)ethyl Tail

This part of the molecule is believed to contribute to the M3 selectivity of Darifenacin. It likely interacts with a more variable region of the binding pocket among the different muscarinic receptor subtypes.

-

Dihydrobenzofuran Ring: The dihydrobenzofuran ring system is a key feature. Its size, shape, and electronic properties are likely optimized for interaction with a specific sub-pocket in the M3 receptor. Bioisosteric replacement of this ring system with other bicyclic or heterocyclic structures would be a key area for analog synthesis to explore the impact on selectivity.

-

Ethyl Linker: The two-carbon ethyl linker provides the optimal spacing between the pyrrolidine nitrogen and the dihydrobenzofuran ring. Shortening or lengthening this chain would likely alter the positioning of the tail within the binding site, potentially affecting both affinity and selectivity.

Signaling Pathways

Darifenacin acts as a competitive antagonist at the M3 muscarinic receptor, blocking the binding of the endogenous agonist acetylcholine. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Non-specific Binding Control: Atropine (1 µM).

-

Test Compound: Darifenacin or its analogs at various concentrations.

-

Assay Buffer: 20 mM HEPES, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: Cell membranes are prepared from the CHO-K1 cell lines and stored at -80°C. On the day of the experiment, membranes are thawed and diluted in assay buffer to a concentration that provides an adequate signal-to-noise ratio.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-NMS (typically at its Kd) and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Turnover Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a downstream signaling event of M3 receptor activation.

Materials:

-

Cell Line: CHO-K1 cells expressing the human M3 receptor.

-

Radiolabel: [³H]-myo-inositol.

-

Agonist: Carbachol.

-

Test Compound: Darifenacin or its analogs.

-

Lithium Chloride (LiCl): To inhibit inositol monophosphatase.

-

Perchloric Acid.

-

Ion-exchange Chromatography Columns.

-

Scintillation Counter.

Procedure:

-

Cell Labeling: Culture the cells in a medium containing [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubation: Pre-incubate the labeled cells with various concentrations of the test compound (antagonist) in a buffer containing LiCl.

-

Stimulation: Stimulate the cells with a fixed concentration of carbachol (agonist) for a defined period.

-

Termination and Extraction: Terminate the reaction by adding ice-cold perchloric acid. Extract the inositol phosphates.

-

Separation: Separate the total inositol phosphates using ion-exchange chromatography.

-

Quantification: Quantify the amount of [³H]-inositol phosphates using a scintillation counter.

-

Data Analysis: Determine the concentration of the antagonist that causes a 50% inhibition of the agonist-induced inositol phosphate production (IC50).

Conclusion

Darifenacin's success as a treatment for overactive bladder is a testament to the benefits of M3 receptor selectivity. Its chemical structure is finely tuned for high-affinity binding to the M3 receptor while minimizing interactions with other muscarinic subtypes. While a comprehensive SAR for a broad series of Darifenacin analogs is not yet fully elucidated in the public domain, analysis of its core structural components provides a strong framework for the rational design of future M3-selective antagonists. The experimental protocols detailed in this guide provide the necessary tools for researchers to further explore the SAR of this important class of compounds and to develop new therapeutic agents with improved efficacy and tolerability.

References

The Selective Antagonist: A Technical Guide to Darifenacin's Effect on Cholinergic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor, a key therapeutic target in the management of overactive bladder (OAB). This technical guide provides an in-depth analysis of darifenacin's mechanism of action, its quantitative binding affinities for muscarinic receptor subtypes, and its impact on downstream cholinergic signaling pathways. Detailed experimental protocols for assessing receptor binding are provided, and key concepts are illustrated through signaling pathway and experimental workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of cholinergic pharmacology.

Introduction to Cholinergic Signaling and Muscarinic Receptors

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), plays a pivotal role in regulating a wide array of physiological functions. ACh exerts its effects through two main types of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes are differentially expressed throughout the body and are coupled to distinct intracellular signaling cascades.

The M3 receptor is predominantly found on smooth muscle cells, such as those in the urinary bladder's detrusor muscle, as well as in glandular tissues.[1] Its activation by ACh is a primary driver of detrusor muscle contraction.[1] In overactive bladder, inappropriate detrusor muscle contractions lead to symptoms of urinary urgency, frequency, and urge incontinence. Therefore, selective antagonism of the M3 receptor is a rational therapeutic strategy for OAB.[2]

Darifenacin is a tertiary amine that acts as a competitive antagonist at muscarinic receptors with a high degree of selectivity for the M3 subtype.[3][4] This selectivity is thought to confer a favorable side-effect profile by minimizing the blockade of M1 receptors in the central nervous system (associated with cognitive impairment) and M2 receptors in the heart (associated with cardiac effects).[3][4]

Darifenacin's Mechanism of Action

Darifenacin exerts its therapeutic effect by competitively blocking the binding of acetylcholine to M3 muscarinic receptors on detrusor smooth muscle cells.[1] M3 receptors are coupled to the Gq family of G proteins.[5] Upon ACh binding, the M3 receptor activates Gq, which in turn stimulates the enzyme phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6] The elevated intracellular Ca2+ concentration, in conjunction with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of downstream targets that ultimately result in smooth muscle contraction.[7]

By occupying the M3 receptor, darifenacin prevents ACh from initiating this signaling cascade, thereby relaxing the detrusor muscle, increasing bladder capacity, and reducing the symptoms of OAB.[3]

Figure 1: Darifenacin's antagonistic effect on the M3 cholinergic signaling pathway.

Quantitative Binding Affinity of Darifenacin

The selectivity of darifenacin for the M3 receptor subtype is a cornerstone of its pharmacological profile. This selectivity is quantified through in vitro radioligand binding assays, which determine the binding affinity of a compound for a specific receptor. The affinity is typically expressed as the inhibition constant (Ki), with the pKi value (the negative logarithm of the Ki) also commonly used. A higher pKi value indicates a greater binding affinity.

The following tables summarize the pKi values of darifenacin and other antimuscarinic agents for the five human muscarinic receptor subtypes.

Table 1: Comparative Affinity (pKi) of Antimuscarinic Compounds for Human Recombinant Muscarinic Receptor Subtypes (M1-M5)

| Compound | M1 pKi (SEM) | M2 pKi (SEM) | M3 pKi (SEM) | M4 pKi (SEM) | M5 pKi (SEM) | Reference |

| Darifenacin | 8.2 (0.04) | 7.4 (0.1) | 9.1 (0.1) | 7.3 (0.1) | 8.0 (0.1) | [2][8] |

| Tolterodine | 8.8 (0.01) | 8.0 (0.1) | 8.5 (0.1) | 7.7 (0.1) | 7.7 (0.03) | [2][8] |

| Oxybutynin | 8.7 (0.04) | 7.8 (0.1) | 8.9 (0.1) | 8.0 (0.04) | 7.4 (0.03) | [2][8] |

| Propiverine | 6.6 (0.1) | 5.4 (0.1) | 6.4 (0.1) | 6.0 (0.1) | 6.5 (0.1) | [2] |

| Trospium | 9.1 (0.1) | 9.2 (0.1) | 9.3 (0.1) | 9.0 (0.1) | 8.6 (0.1) | [2] |

Data presented as mean (Standard Error of the Mean). Data derived from studies using CHO-K1 cells stably expressing human recombinant M1-M5 receptors.[2]

Table 2: Selectivity Ratios of Darifenacin for M3 vs. Other Muscarinic Receptor Subtypes

| Comparison | Ki Ratio (M3 vs. Mx) | Fold Selectivity |

| M3 vs. M1 | 7.9 | ~8-fold |

| M3 vs. M2 | 50.1 | ~50-fold |

| M3 vs. M4 | 63.1 | ~63-fold |

| M3 vs. M5 | 12.6 | ~13-fold |

Ki ratios are derived from the pKi values in Table 1.

As the data illustrates, darifenacin exhibits the highest affinity for the M3 receptor subtype, with a pKi of 9.1.[2][8] Its selectivity for M3 is particularly pronounced when compared to the M2 and M4 subtypes.[4][9][10]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a typical competitive binding assay to determine the inhibition constant (Ki) of a test compound like darifenacin for a specific muscarinic receptor subtype.

Objective: To determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[2][11]

-

Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [3H]-N-methylscopolamine ([3H]-NMS).[2][11]

-

Test Compound: Darifenacin or other unlabeled antagonists.

-

Assay Buffer: e.g., 20 mM HEPES, pH 7.4.[2]

-

Non-specific Binding (NSB) Control: A high concentration of a non-labeled, high-affinity antagonist, such as 1 µM atropine, to saturate all specific binding sites.[2]

-

Apparatus: 96-well or 384-well filter plates (e.g., glass fiber), cell harvester, liquid scintillation counter, and scintillation vials with cocktail.[11][12]

Procedure:

-

Preparation: Prepare serial dilutions of the test compound (e.g., darifenacin) over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁴ M).[11] Prepare the radioligand solution at a concentration close to its dissociation constant (Kd) for the receptor subtype being studied.[11]

-

Assay Setup: In a multi-well plate, set up triplicate wells for each condition:

-

Incubation: Add the reagents to the wells and incubate the plate at a controlled temperature (e.g., 20°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[2][11]

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[11]

-

Radioactivity Measurement: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity in each vial using a liquid scintillation counter.[11][13]

-

Data Analysis:

-

Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[13]

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

Figure 2: Workflow for a competitive radioligand binding assay.

Functional Effects and Clinical Significance

The selective M3 antagonism of darifenacin translates into clinically relevant effects on bladder function. In vitro studies on isolated bladder smooth muscle preparations have demonstrated that darifenacin potently inhibits carbachol-induced contractions.[14] Interestingly, some research also suggests that darifenacin may influence non-muscarinic pathways in bladder tissue.[15][16]

Clinical trials have consistently shown that darifenacin (at doses of 7.5 mg and 15 mg once daily) significantly improves the symptoms of OAB.[4][17][18][19] These improvements include a reduction in the number of incontinence episodes, micturition frequency, and urgency episodes.[17][18] Patient-reported outcomes also indicate high satisfaction with darifenacin treatment.[17] The most common adverse effects are consistent with its antimuscarinic action and include dry mouth and constipation.[17][18]

Table 3: Summary of Darifenacin's Efficacy in a 12-Week Clinical Trial in Patients ≥ 65 years

| Efficacy Parameter | Darifenacin | Placebo | p-value | Reference |

| Reduction in Micturition Frequency | -25.3% | -18.5% | < 0.01 | [18] |

| Responder Rate (≥ 50% reduction in UUIEs) | 70% | 58% | 0.021 | [18] |

UUIEs: Urgency Urinary Incontinence Episodes

Conclusion

Darifenacin is a selective M3 muscarinic receptor antagonist that effectively reduces the symptoms of overactive bladder by inhibiting the primary cholinergic signaling pathway responsible for detrusor muscle contraction. Its high affinity and selectivity for the M3 receptor subtype, as demonstrated by quantitative in vitro binding assays, likely contribute to its favorable balance of efficacy and tolerability. The detailed methodologies and pathway analyses presented in this guide provide a comprehensive technical overview for professionals engaged in the research and development of cholinergic modulators.

References

- 1. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]

- 2. ics.org [ics.org]

- 3. urology-textbook.com [urology-textbook.com]

- 4. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 7. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 8. benchchem.com [benchchem.com]

- 9. Darifenacin in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]